molecular formula C16H14F3NO3 B11940310 2-(3-Methoxyphenoxy)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 397279-30-0

2-(3-Methoxyphenoxy)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B11940310
CAS No.: 397279-30-0
M. Wt: 325.28 g/mol
InChI Key: DALMDJUAIKVLPE-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenoxy)-N-(3-(trifluoromethyl)phenyl)acetamide is an organic compound that features both methoxyphenoxy and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenoxy)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves the reaction of 3-methoxyphenol with 2-chloroacetyl chloride to form 2-(3-methoxyphenoxy)acetyl chloride. This intermediate is then reacted with 3-(trifluoromethyl)aniline under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenoxy)-N-(3-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(3-hydroxyphenoxy)-N-(3-(trifluoromethyl)phenyl)acetamide.

    Reduction: Formation of 2-(3-methoxyphenoxy)-N-(3-(trifluoromethyl)phenyl)ethylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Methoxyphenoxy)-N-(3-(trifluoromethyl)phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenoxy)-N-(3-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. Additionally, the methoxyphenoxy group can participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methoxyphenoxy)-N-(4-(trifluoromethyl)phenyl)acetamide
  • 2-(4-Methoxyphenoxy)-N-(3-(trifluoromethyl)phenyl)acetamide
  • 2-(3-Methoxyphenoxy)-N-(3-(difluoromethyl)phenyl)acetamide

Uniqueness

2-(3-Methoxyphenoxy)-N-(3-(trifluoromethyl)phenyl)acetamide is unique due to the specific positioning of the methoxy and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group, in particular, imparts unique properties such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

CAS No.

397279-30-0

Molecular Formula

C16H14F3NO3

Molecular Weight

325.28 g/mol

IUPAC Name

2-(3-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C16H14F3NO3/c1-22-13-6-3-7-14(9-13)23-10-15(21)20-12-5-2-4-11(8-12)16(17,18)19/h2-9H,10H2,1H3,(H,20,21)

InChI Key

DALMDJUAIKVLPE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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